3-{[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
3-{[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]carbamoyl}bicyclo[221]heptane-2-carboxylic acid is a complex organic compound featuring a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclo[2.2.1]heptane-2-carboxylic acid core can be synthesized via Diels-Alder reactions, where cyclopentadiene reacts with maleic anhydride under controlled conditions.
Introduction of the Triazole Ring: The triazole ring is introduced through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
Attachment of the Fluorobenzyl Group: The fluorobenzyl group is attached via nucleophilic substitution reactions, often using 4-fluorobenzyl chloride.
Final Coupling: The final step involves coupling the triazole and bicyclic components using carbodiimide-mediated coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, using reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can target the carbonyl groups, using agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced carbonyl compounds.
Substitution: Substituted fluorobenzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s triazole ring is of particular interest due to its potential bioactivity. It can be used in the design of enzyme inhibitors or as a scaffold for drug development.
Medicine
Medically, this compound could be explored for its potential as an anti-inflammatory or anticancer agent. The presence of the fluorobenzyl group suggests it may have significant interactions with biological targets.
Industry
In industry, the compound could be used in the development of new materials, such as polymers with unique properties or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-{[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes, potentially inhibiting their activity. The fluorobenzyl group can enhance binding affinity to certain receptors, increasing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane-2-carboxylic acid: Lacks the triazole and fluorobenzyl groups, making it less versatile.
1-(4-fluorobenzyl)-1H-1,2,4-triazole: Lacks the bicyclic structure, which may reduce its stability and range of applications.
Carbamazepine: Shares the triazole ring but has a different overall structure and pharmacological profile.
Uniqueness
The uniqueness of 3-{[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid lies in its combination of a bicyclic core with a triazole ring and a fluorobenzyl group. This combination provides a balance of stability, reactivity, and potential bioactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H19FN4O3 |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
3-[[1-[(4-fluorophenyl)methyl]-1,2,4-triazol-3-yl]carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C18H19FN4O3/c19-13-5-1-10(2-6-13)8-23-9-20-18(22-23)21-16(24)14-11-3-4-12(7-11)15(14)17(25)26/h1-2,5-6,9,11-12,14-15H,3-4,7-8H2,(H,25,26)(H,21,22,24) |
InChI Key |
CONNZTFETWOUAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C(C2C(=O)O)C(=O)NC3=NN(C=N3)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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